2-[(3,3-difluorocyclobutyl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine
Description
2-[(3,3-Difluorocyclobutyl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a 3-methyl group at position 3 and a 3,3-difluorocyclobutyl methoxy group at position 2. The imidazo[4,5-b]pyridine scaffold is a pharmacologically significant heterocycle, often employed in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors .
Synthesis: The compound can be synthesized via multistep procedures involving C–N coupling reactions, as described for analogous imidazo[4,5-b]pyridine derivatives. For example, pyridine aldehydes are condensed with diamines in the presence of ceric ammonium nitrate (CAN) and H₂O₂ to form the imidazo[4,5-b]pyridine core, followed by alkylation or arylation to introduce substituents . The 3,3-difluorocyclobutyl methoxy group likely requires specialized coupling conditions, such as base-mediated reactions in polar aprotic solvents like DMF .
The difluorocyclobutyl group may enhance metabolic stability and binding affinity due to fluorine’s electronegativity and the cyclobutyl ring’s conformational rigidity .
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]-3-methylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O/c1-17-10-9(3-2-4-15-10)16-11(17)18-7-8-5-12(13,14)6-8/h2-4,8H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULJUADRSQIVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1OCC3CC(C3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3,3-difluorocyclobutyl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C12H12F2N2O
- Molecular Weight : 236.24 g/mol
The presence of the difluorocyclobutyl group is significant as it may enhance the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of key signaling pathways involved in cancer cell proliferation and survival. It has been observed to target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
Key Mechanisms:
- Inhibition of PI3K/mTOR Pathway : The compound has shown to inhibit PI3K with an IC50 value of approximately 0.20 nM and mTOR with an IC50 of about 21 nM. These values indicate potent inhibitory effects that could lead to reduced tumor growth in cancer models .
- Cell Cycle Arrest : In vitro studies indicate that the compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
Biological Activity Assays
Several assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines. Below is a summary of findings from notable studies:
| Cell Line | IC50 (nM) | Effect Observed |
|---|---|---|
| HCT-116 | 10 | Good cellular growth inhibition |
| MCF-7 | 21.5 | Induction of apoptosis |
| PC-3 | 1.85 - 3.42 | Significant cytotoxicity observed |
Case Studies
- Study on HCT-116 Cells : The compound exhibited significant growth inhibition at low concentrations, demonstrating its potential as a therapeutic agent for colorectal cancer .
- Breast Cancer Models (MCF-7) : In vivo studies showed that treatment with this compound resulted in a reduction of tumor mass and volume by approximately 56.1%, alongside improved hematological parameters .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Fluorinated Groups: The 3,3-difluorocyclobutyl methoxy group in the target compound likely improves metabolic stability and target binding compared to non-fluorinated analogues (e.g., 2-(4-methoxyphenyl)-3-methyl derivative ).
- Aryl vs. Alkyl Substituents : Aryl substituents (e.g., 4-methoxyphenyl in ) may enhance π-π stacking interactions with aromatic residues in enzyme active sites, whereas alkyl groups like cyclobutyl could optimize steric fit in hydrophobic pockets .
- Acid Side Chains : Compound 23a (Ki = 6 nM) demonstrates that carboxylic acid side chains significantly boost thromboxane A2 receptor affinity compared to shorter chains (e.g., Ki = 1700 nM for compound 11c ). This suggests the target compound’s cyclobutyl methoxy group may balance steric bulk and polarity for optimal receptor engagement.
Pharmacological Profiles
- Kinase Inhibition: Imidazo[4,5-b]pyridines with aryl substituents (e.g., 3-phenyl derivatives) act as ATP-noncompetitive Akt inhibitors, with structural conformations resembling quinoxaline-based inhibitors . The target compound’s difluorocyclobutyl group may similarly disrupt ATP binding via steric effects.
- Antimicrobial Activity : Analogues like 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives exhibit moderate antibacterial activity (MIC = 32–64 µg/mL against S. aureus), suggesting the target compound’s fluorinated substituents could enhance potency .
Challenges and Opportunities
- Data Gaps : Direct pharmacological data for the target compound are absent in the evidence, necessitating further studies to validate its bioactivity and selectivity.
- Structural Optimization: Comparative studies suggest that hybridizing features of high-affinity compounds (e.g., the 3,3-dimethylbutanoic acid side chain in 23a ) with fluorinated substituents could yield superior candidates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
